molecular formula C59H79N15O13 B1599975 (D-苯(sup 2))-(D-丙氨酸(sup 6))-促黄体激素释放激素 CAS No. 54784-44-0

(D-苯(sup 2))-(D-丙氨酸(sup 6))-促黄体激素释放激素

货号 B1599975
CAS 编号: 54784-44-0
分子量: 1206.4 g/mol
InChI 键: VQKMKQJDJGQSDZ-SZYFUYGVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone” is a chemical compound . It has a molecular formula of C59H79N15O13 and a molecular weight of 1206.4 g/mol.


Synthesis Analysis

A highly potent analog of luteinizing hormone-releasing hormone (LH-RH), pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHCH2-CH3 was synthesized by the conventional solution method . The key intermediate, H-Leu-Arg (NO2)-Pro-NHCH2-CH3, was prepared by the stepwise manner using the activated esters of the corresponding protected amino acids .


Molecular Structure Analysis

The high-resolution structure of the human GHRHR bound to its endogenous ligand reveals a characteristic hormone recognition pattern of GHRH by GHRHR . The α-helical GHRH forms an extensive and continuous network of interactions involving all the extra-cellular loops (ECLs), all the transmembrane ™ helices except TM4, and the extracellular domain (ECD) of GHRHR .


Chemical Reactions Analysis

Growth hormone-releasing hormone (GHRH) regulates the secretion of growth hormone that virtually controls metabolism and growth of every tissue through its binding to the cognate receptor .


Physical And Chemical Properties Analysis

“(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone” has a molecular formula of C59H79N15O13 and a molecular weight of 1206.4 g/mol.

科学研究应用

Application in Growth Hormone Release

  • Summary of Application: This compound has been used in research related to the release of growth hormones. It’s reported to have remarkable growth hormone (GH) releasing activity in a variety of species, especially in humans .
  • Methods of Application: The compound is administered to subjects, and plasma GH responses are measured . The exact dosage and administration method may vary depending on the specifics of the research study.
  • Results: Clinical data shows that administration of this compound results in increased plasma GH levels not only in normal young adults and elderly men but also in a variety of patients, including those with short stature and acromegaly .

Application in Structural Studies

  • Summary of Application: The compound has been used in structural studies to understand the activation of the growth hormone-releasing hormone receptor .
  • Methods of Application: The structure of the human growth hormone-releasing hormone receptor bound to its endogenous ligand was studied using cryo-electron microscopy .
  • Results: The high-resolution structure revealed a characteristic hormone recognition pattern of the growth hormone-releasing hormone by its receptor .

Application in Dwarfism Treatment

  • Summary of Application: This compound has been used in research related to the treatment of dwarfism . Malfunction in growth hormone-releasing hormone receptor (GHRHR) signaling is associated with abnormal growth, making GHRHR an attractive therapeutic target against dwarfism .
  • Methods of Application: The compound is administered to subjects with dwarfism, and the effects on growth are measured . The exact dosage and administration method may vary depending on the specifics of the research study.
  • Results: The research is still ongoing, but initial results suggest that the compound could potentially be used as a therapeutic agent for dwarfism .

Application in Lipodystrophy and Certain Cancers

  • Summary of Application: This compound has been used in research related to lipodystrophy and certain cancers . Malfunction in GHRHR signaling is associated with these conditions, making GHRHR an attractive therapeutic target .
  • Methods of Application: The compound is administered to subjects with these conditions, and the effects are measured . The exact dosage and administration method may vary depending on the specifics of the research study.
  • Results: The research is still ongoing, but initial results suggest that the compound could potentially be used as a therapeutic agent for lipodystrophy and certain cancers .

未来方向

The development of potent peptide hormone analogues, new biomedical devices for pulsatile administration and sustained delivery, and sophisticated experimental methods for the evaluation of hypothalamic-pituitary-gonadal function have all contributed to a rapid application of the experimental concepts to clinical reality . The role of GHRH in GHS-induced GH release has been attributed primarily to the ability of GHS to release GHRH from hypothalamic neurons .

属性

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O13/c1-32(2)25-42(53(82)68-41(15-9-23-63-59(61)62)58(87)74-24-10-16-47(74)57(86)65-30-48(60)77)69-50(79)33(3)66-52(81)43(27-35-17-19-37(76)20-18-35)71-56(85)46(31-75)73-55(84)45(28-36-29-64-39-14-8-7-13-38(36)39)72-54(83)44(26-34-11-5-4-6-12-34)70-51(80)40-21-22-49(78)67-40/h4-8,11-14,17-20,29,32-33,40-47,64,75-76H,9-10,15-16,21-28,30-31H2,1-3H3,(H2,60,77)(H,65,86)(H,66,81)(H,67,78)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,83)(H,73,84)(H4,61,62,63)/t33-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKMKQJDJGQSDZ-SZYFUYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H79N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[D-Phe2,D-ala6]-LH-RH

CAS RN

54784-44-0
Record name LHRH, Phe(2)-ala(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054784440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phe2,D-Ala6-luteinizing hormonereleasing hormon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WY-18185
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CH971OO9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 2
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 3
Reactant of Route 3
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 4
Reactant of Route 4
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 5
Reactant of Route 5
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 6
Reactant of Route 6
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。